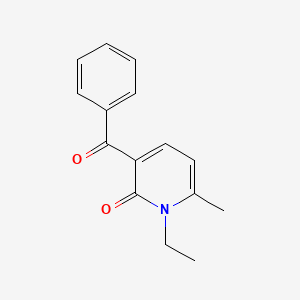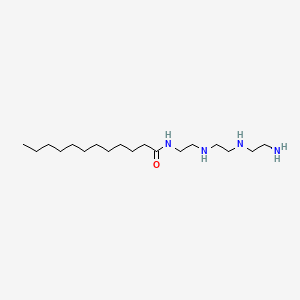
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 1-ethylquinoline-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the condensation process, leading to the formation of the desired product.
化学反应分析
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
科学研究应用
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
相似化合物的比较
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.
Thiazolidinone derivatives: These compounds contain the thiazolidinone ring and may exhibit similar chemical reactivity.
Indole derivatives: These compounds have a similar heterocyclic structure and may be used in similar research applications.
The uniqueness of this compound lies in its combination of both quinoline and thiazolidinone moieties, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
71811-78-4 |
|---|---|
分子式 |
C16H16N2OS2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(5E)-3-ethyl-5-(1-ethylquinolin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS2/c1-3-17-10-9-12(11-7-5-6-8-13(11)17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-12+ |
InChI 键 |
SJKAWMIVOOJBKE-WYMLVPIESA-N |
手性 SMILES |
CCN1C=C/C(=C\2/C(=O)N(C(=S)S2)CC)/C3=CC=CC=C31 |
规范 SMILES |
CCN1C=CC(=C2C(=O)N(C(=S)S2)CC)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)



![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)



